Cas no 24744-59-0 (Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, ethyl ester)
24744-59-0 structure
Product Name:Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
N.o CAS:24744-59-0
MF:C10H10Br2O3
MW:337.99260187149
CID:291063
PubChem ID:318188
Update Time:2025-04-19
Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, ethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
- ethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
- 3,5-dibromo-4-hydroxyphenylacetic acid ethyl ester
- 4-Hydroxy-3.5-dibromphenylessigsaeureaethylester
- AC1L7XJP
- Aethyl-3,5-dibrom-4-hydroxyphenylacetat
- CHEMBL1269482
- CTK1A7900
- ethyl 3,5-dibromo-4-hydroxyphenylacetate
- NSC253223
- SureCN7346341
- DTXSID70312364
- WEEHOMHCFCOQHY-UHFFFAOYSA-N
- NSC-253223
- SCHEMBL7346341
- 24744-59-0
-
- Inchi: 1S/C10H10Br2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3
- Chave InChI: WEEHOMHCFCOQHY-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)CC(=O)OCC)Br)O
Propriedades Computadas
- Massa Exacta: 335.8996
- Massa monoisotópica: 335.89967g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 211
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.1
- Superfície polar topológica: 46.5Ų
Propriedades Experimentais
- PSA: 46.53
Benzeneacetic acid, 3,5-dibromo-4-hydroxy-, ethyl ester Literatura Relacionada
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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